N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
Overview
Description
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is a chemical compound with the molecular formula C4H9N3O2 It is characterized by the presence of an amino group, a hydroxyimino group, and an acetamide group
Mechanism of Action
Target of Action
The primary target of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is the enzyme acetylcholinesterase (AChE). This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound: acts as a reactivator of AChE that has been inhibited by organophosphorus agents. It binds to the inhibited AChE and reactivates it, restoring its ability to break down acetylcholine .
Biochemical Pathways
The action of This compound affects the cholinergic pathway. By reactivating inhibited AChE, it ensures the breakdown of acetylcholine, thereby regulating the transmission of nerve impulses. This can counteract the effects of organophosphorus poisoning, which disrupts this pathway by inhibiting AChE .
Pharmacokinetics
The pharmacokinetics of This compound Its efficacy in reactivating AChE suggests that it has good bioavailability .
Result of Action
The result of the action of This compound is the reactivation of AChE, leading to the restoration of normal acetylcholine breakdown and synaptic transmission. This can alleviate the symptoms of organophosphorus poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening paralysis .
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as medications or toxins, could potentially affect its efficacy. Additionally, factors such as pH and temperature could potentially influence its stability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide typically involves the reaction of ethyl acetate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product by the addition of an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxime and amine derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-2-amino-2-(hydroxyimino)ethyl]formamide
- N-[(2E)-2-amino-2-(hydroxyimino)ethyl]propionamide
- N-[(2E)-2-amino-2-(hydroxyimino)ethyl]butyramide
Uniqueness
N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2E)-2-amino-2-hydroxyiminoethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJUVNGMYHLQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC/C(=N\O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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